(5S,7R)-1-bromo-3-methyladamantane
Description
Historical Evolution of Adamantane (B196018) Research in Organic Chemistry
The journey of adamantane research began in 1924 when H. Decker first proposed the existence of this diamond-like hydrocarbon, which he named decaterpene. wikipedia.org The first attempt at its synthesis was undertaken by German chemist Hans Meerwein in the same year. wikipedia.org However, it wasn't until 1933 that adamantane was successfully isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.org This discovery opened up a new avenue in chemistry focused on polyhedral organic compounds. wikipedia.orgyoutube.com
The first successful, albeit impractical, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. wikipedia.orgnih.gov A more practical and efficient synthesis method was later developed by Paul von Ragué Schleyer in 1957, which made adamantane more accessible for research and spurred further investigation into its properties and derivatives. nih.govnih.gov This led to the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane) in the 1960s, marking the beginning of adamantane's significant role in medicinal chemistry. nih.govnih.gov Since then, adamantane derivatives have found applications in various fields, including the development of drugs, polymeric materials, and thermally stable lubricants. wikipedia.orgyoutube.com
Fundamental Principles of Adamantane Structure and its Role as a Rigid Polycyclic Scaffold
Adamantane, with the chemical formula C₁₀H₁₆, is the simplest diamondoid, possessing a molecular structure that is a small cage-like unit of the diamond lattice. wikipedia.orgnih.gov Its name is derived from the Greek word "adamantinos," meaning related to steel or diamond. wikipedia.org The molecule is composed of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a highly rigid and virtually strain-free structure. wikipedia.orgyoutube.com This rigidity and three-dimensional nature make adamantane an excellent scaffold in drug discovery and materials science. consensus.appresearchgate.net
The adamantane cage provides a non-planar, lipophilic framework that allows for the precise positioning of substituents in three-dimensional space. consensus.app This unique characteristic is valuable for designing molecules that can interact with specific biological targets, such as protein binding sites or ion channels. nih.gov The stability of the adamantane core also enhances the metabolic stability of drugs containing this moiety. nih.gov
Introduction to Chirality in Adamantane Systems: Specific Focus on Bromomethyladamantane Enantiomers
While adamantane itself is achiral due to its high Td symmetry, the introduction of different substituents at its bridgehead positions can lead to chirality. wikipedia.orgstackexchange.comaskfilo.com If four different substituents are attached to the four bridgehead carbons, the molecule becomes chiral, behaving similarly to a tetrahedral carbon center. stackexchange.com
A notable example of chirality in adamantane systems involves bromomethyladamantane enantiomers. The introduction of a bromomethyl group (-CH₂Br) at one of the bridgehead positions of adamantane, as seen in 1-(bromomethyl)adamantane, results in a molecule that can be further functionalized. nih.govcymitquimica.com When additional, different substituents are introduced to the adamantane core, chiral centers can be created. askfilo.com The specific spatial arrangement of these substituents determines the stereochemistry of the resulting enantiomers, such as in the case of (5S,7R)-1-bromo-3-methyladamantane. The precise three-dimensional orientation of the bromo and methyl groups on the adamantane scaffold is critical to its chemical identity and potential interactions. youtube.com
Compound Data
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H17Br |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
(5S,7R)-1-bromo-3-methyladamantane |
InChI |
InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3/t8-,9+,10?,11? |
InChI Key |
MXAYGTASSPYUJB-IXBNRNDTSA-N |
Isomeric SMILES |
CC12C[C@H]3C[C@@H](C1)CC(C3)(C2)Br |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)Br |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 5s,7r 1 Bromo 3 Methyladamantane
Studies of Electrophilic Substitution Mechanisms on Brominated Adamantanes
Electrophilic substitution reactions on the adamantane (B196018) scaffold predominantly occur at the tertiary bridgehead positions. This is attributed to the enhanced stability of the resulting carbocation intermediates at these sites. The bromination of adamantane itself often proceeds through an ionic mechanism, a fact underscored by the acceleration of the reaction rate in the presence of Lewis acids and its indifference to radical initiators.
In the context of (5S,7R)-1-bromo-3-methyladamantane, further electrophilic substitution is a complex process. The existing bromo and methyl groups on the adamantane cage direct subsequent reactions. The formation of the initial 1-bromo-3-methyladamantane (B196020) from 1-methyladamantane (B139842) would involve an electrophilic attack by a bromine species, likely activated by a Lewis acid, at a tertiary bridgehead position.
Subsequent electrophilic attacks on this compound would be directed to the remaining tertiary bridgehead positions (C5 and C7). The precise conditions and the nature of the electrophile would determine the regioselectivity of such reactions. For instance, Friedel-Crafts type reactions, which involve electrophilic alkylation or acylation, are known to occur at the bridgehead positions of adamantane. researchgate.net A reaction involving 1-bromoadamantane (B121549), benzene, and a Lewis acid catalyst like aluminum chloride can lead to the formation of phenyladamantane, showcasing an electrophilic substitution on the aromatic ring initiated by the adamantyl cation. researchgate.net A similar reactivity pattern is expected for this compound, where the adamantyl moiety acts as the electrophile precursor.
Stereochemical Outcomes and Diastereocontrol in Adamantane Reactions
The adamantane framework is a rigid, cage-like structure, which imparts significant stereochemical control over reactions. numberanalytics.com The specific designation (5S,7R) for 1-bromo-3-methyladamantane indicates a defined three-dimensional arrangement of the substituents on the chiral adamantane core. This inherent chirality and rigidity mean that reactions at or near the chiral centers are often highly diastereoselective.
The approach of reagents to the adamantane core is sterically directed. Functionalization reactions will proceed from the less hindered face of the molecule. In reactions involving the formation of new stereocenters, the existing stereochemistry of this compound will dictate the stereochemical outcome. For example, in a nucleophilic substitution reaction where the bromine at C1 is replaced, the incoming nucleophile will typically attack from the side opposite to the leaving group, leading to an inversion of configuration if the reaction proceeds via an SN2-like mechanism. However, due to the tertiary nature of the carbon, an SN1 mechanism involving a planar carbocation intermediate is more likely, which could lead to a racemic mixture at that center, although facial selectivity can still be influenced by the other substituents.
Recent studies on the hydrofunctionalization of adamantane derivatives have shown that diastereoselectivity can be achieved, although in some cases, a 1:1 mixture of diastereomers is formed. acs.org However, significant differences in the steric bulk of substituents can lead to higher diastereoselectivity. acs.org The interplay between the methyl group at C3 and the reaction at C1 or other positions is a critical factor in controlling the stereochemical course of the reaction.
Reaction Kinetics and Thermodynamic Parameters in Functionalization Processes
The kinetics of reactions involving brominated adamantanes are often studied through solvolysis reactions. The rate of solvolysis of 1-bromoadamantane, for instance, provides insight into the stability of the resulting 1-adamantyl cation. rsc.org The rate-determining step in such SN1 reactions is the formation of the carbocation. For this compound, the presence of a methyl group at the C3 position is expected to influence the rate of carbocation formation at C1. The electron-donating nature of the methyl group can stabilize the positive charge, potentially accelerating the solvolysis rate compared to unsubstituted 1-bromoadamantane.
Kinetic studies of the solvolysis of related cobalt complexes in methanol-water mixtures have shown that the pseudo-first-order rate constant is sensitive to solvent composition. rsc.org While not a direct analogue, this highlights the significant role of the solvent in mediating the energetics of the transition state.
Thermodynamic data for the parent adamantane molecule provide a baseline for understanding the stability of its derivatives. The rigid structure of adamantane results in an unusually high melting point and a significant enthalpy of sublimation.
Table 1: Selected Thermodynamic Properties of Adamantane
| Property | Value | Units | Reference |
|---|---|---|---|
| Enthalpy of Sublimation (ΔsubH°) | 59 ± 4 | kJ/mol | |
| Enthalpy of Vaporization (ΔvapH°) | 48.2 | kJ/mol |
Note: These values are for the parent adamantane molecule and serve as a reference.
The functionalization of this compound will have its own distinct thermodynamic profile, influenced by the nature of the substituents and their interactions.
Influence of Steric and Electronic Factors on Adamantane Reactivity
The reactivity of the adamantane cage is a product of both steric and electronic factors. The bulky nature of the adamantyl group itself presents significant steric hindrance to approaching reagents. numberanalytics.comlibretexts.orgyoutube.com Reactions are therefore heavily influenced by the accessibility of the reaction center.
Electronic Factors:
Inductive Effects: The methyl group at the C3 position in this compound is an electron-donating group. This effect stabilizes any developing positive charge at the adjacent bridgehead carbons, thereby increasing the nucleophilicity of the molecule and the rate of reactions that proceed through carbocation intermediates. Conversely, the bromine atom at C1 is an electron-withdrawing group, which deactivates the adamantane cage towards electrophilic attack.
Carbocation Stability: Reactions involving the loss of the bromide ion from C1 are facilitated by the formation of a stable tertiary carbocation. The stability of this carbocation is further enhanced by hyperconjugation with the adjacent C-C bonds of the rigid cage structure. masterorganicchemistry.com The presence of the C3-methyl group provides additional stabilization.
Steric Factors:
The rigid, three-dimensional structure of the adamantane core dictates the trajectory of incoming reagents. numberanalytics.com The methyl group at C3 can sterically hinder attack at the nearby C5 and C7 positions, as well as influencing the facial selectivity of reactions at C1.
The interplay of these factors is crucial. For example, while the C3-methyl group electronically activates the molecule for carbocation formation, it can also sterically shield certain reaction sites.
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity at C1 |
|---|---|---|---|---|
| -Br | C1 | Electron-withdrawing (deactivating) | Moderate | Serves as a leaving group |
Characterization of Reaction Intermediates and Elucidation of Reaction Pathways
The elucidation of reaction pathways for adamantane derivatives hinges on understanding their reaction intermediates. For many reactions involving this compound, particularly nucleophilic substitutions and eliminations, the key intermediate is the tertiary 3-methyl-1-adamantyl cation. acs.org The exceptional stability of the 1-adamantyl cation is well-documented and is a cornerstone of adamantane chemistry. masterorganicchemistry.comacs.org This stability arises from the ideal geometry for hyperconjugation within the rigid cage. The addition of a methyl group at C3 would further stabilize this carbocation through its electron-donating inductive effect.
Alternatively, radical functionalization reactions provide another pathway. nih.gov In these cases, the intermediate would be a 3-methyl-1-adamantyl radical. The generation of this radical can be achieved through various methods, such as hydrogen atom abstraction from 3-methyladamantane or via photoredox catalysis. acs.orgnih.gov The regioselectivity of radical reactions on the adamantane skeleton also favors the tertiary positions, though it can be less selective than ionic reactions depending on the conditions. nih.gov
Characterization of these transient species often relies on indirect methods such as trapping experiments, kinetic studies, and computational modeling. In some cases, highly stable carbocations, like the parent 1-adamantyl cation, can be observed directly under superacid conditions. acs.orgacs.org The reaction pathway—be it ionic or radical—is ultimately determined by the specific reagents and conditions employed, such as the presence of Lewis acids, radical initiators, or light.
Stereochemical Analysis and Chiroptical Properties of 5s,7r 1 Bromo 3 Methyladamantane
Advanced Spectroscopic Techniques for Absolute Configuration Determination of Chiral Adamantanes
The determination of the absolute configuration of chiral molecules, which describes the precise spatial arrangement of their atoms, is a fundamental aspect of stereochemistry. wikipedia.org For chiral adamantanes, a variety of advanced spectroscopic techniques are employed to unambiguously assign the R/S descriptors to each stereocenter. wikipedia.org
X-ray crystallography stands as a powerful method for determining the absolute configuration of chiral molecules, provided that the compound can be crystallized. purechemistry.org This technique allows for the direct visualization of the three-dimensional structure of the molecule, providing definitive proof of the spatial arrangement of its atoms. purechemistry.org Another potent tool is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be reliably determined. nih.gov Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are other chiroptical techniques that measure the rotation of plane-polarized light and the differential absorption of circularly polarized ultraviolet light, respectively, and can also be used to elucidate the absolute configuration.
A notable method involves the cocrystallization of liquid small molecules with a chiral host, such as 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane. This technique has been successfully used to determine the absolute configuration of various chiral liquid molecules by X-ray crystallography of the resulting cocrystal. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the differentiation of stereoisomers and the analysis of their conformations. While standard NMR techniques are generally "blind" to chirality, meaning they cannot distinguish between enantiomers in an achiral solvent, the use of chiral resolving agents can overcome this limitation. nih.gov These agents, which can be chiral solvents or chiral shift reagents, interact with the enantiomers to form diastereomeric complexes. wikipedia.orgresearchgate.net These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.
In principle, molecules with more than one chiral center can be distinguished by NMR without a chiral solvent due to the creation of asymmetric magnetic environments within the molecule itself. youtube.com For adamantane (B196018) derivatives, the rigid cage-like structure often leads to distinct chemical shifts for protons and carbons in different stereoisomers. The coupling constants observed in the NMR spectrum can also provide valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis of the molecule.
Recent advancements have explored methods for enantiomeric excess determination using symmetrical achiral resolving agents, which complex with the analyte in a fast exchange regime, inducing chemical shift non-equivalence in the ¹H NMR spectra. researchgate.netcolab.ws This approach has shown versatility for various chiral analytes. researchgate.netcolab.ws
Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for Adamantane Derivatives
| Atom | Adamantane | 1-Bromoadamantane (B121549) | 1-Methyladamantane (B139842) |
| ¹H NMR (ppm) | 1.87 (br s, 12H) | 2.35 (br s, 6H), 2.05 (br s, 9H) | 0.85 (s, 3H), 1.45-1.85 (m, 12H) |
| ¹³C NMR (ppm) | 38.2, 28.5 | 68.9, 48.9, 35.8, 31.8 | 39.9, 38.9, 29.1, 28.8 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Chromatographic Methods for Enantiomeric Separation and Purity Assessment
The separation of enantiomers and the determination of enantiomeric purity are crucial in many areas of chemistry. Chiral chromatography is the most widely used technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.
For adamantane derivatives, various types of CSPs can be employed, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective method for the analytical and preparative separation of chiral adamantanes. Gas Chromatography (GC) using a chiral capillary column can also be employed, particularly for volatile derivatives. The separated enantiomers can be detected using various detectors, such as UV-Vis or mass spectrometry, allowing for the accurate determination of the enantiomeric excess (ee) or enantiomeric ratio (er).
Studies on Racemization Pathways and Configurational Stability of Chiral Bromomethyladamantanes
Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture, containing equal amounts of both enantiomers. youtube.com The configurational stability of chiral molecules is a critical factor, particularly in applications where stereochemical integrity is essential.
For chiral alkyl halides like bromomethyladamantanes, racemization can potentially occur through mechanisms involving the formation of a carbocation intermediate. libretexts.org In an S_N1-type process, the departure of the bromide ion would lead to a planar, achiral carbocation. Subsequent attack by a nucleophile (such as a solvent molecule or a bromide ion) from either face of the carbocation would result in the formation of both enantiomers, leading to racemization. youtube.comlibretexts.org The stability of the adamantyl carbocation would facilitate such a process.
The rate of racemization is influenced by several factors, including the solvent polarity, temperature, and the presence of catalysts. youtube.comlibretexts.org Studies on the racemization of chiral adamantane derivatives provide valuable insights into their reaction mechanisms and the stability of their chiral centers under various conditions. For instance, the racemization of chiral alcohols and amines can be catalyzed by certain transition metal complexes. nih.gov
Applications of 5s,7r 1 Bromo 3 Methyladamantane and Chiral Adamantane Derivatives As Research Scaffolds
Design and Synthesis of Adamantane-Based Polyfunctional Scaffolds for Chemical Research
The design of adamantane-based scaffolds often leverages the four bridgehead positions of the adamantane (B196018) core, which allow for the creation of tetravalent and polyfunctional derivatives. researchgate.net This tetrahedral geometry is ideal for constructing multivalent ligands with defined spatial orientations. researchgate.net The synthesis of these scaffolds can be achieved through various methods, including the functionalization of the adamantane core or by building the adamantane framework from simpler starting materials. mdpi.comnih.gov
A key aspect of designing these scaffolds is the ability to introduce multiple and often different functional groups. This "orthogonal functionalization" allows for the creation of "(3+1) scaffolds," which possess three identical arms and one distinct functional group. researchgate.net These structures are particularly useful as they combine trivalency with the potential for further specific modifications, such as attaching dyes, targeting agents, or other bioactive molecules. researchgate.net
The synthesis of chiral adamantane derivatives, like (5S,7R)-1-bromo-3-methyladamantane, is of particular interest for applications where chirality is crucial. mdpi.com Enantiomerically pure derivatives can be obtained through asymmetric reactions and enantiomeric resolution steps. mdpi.com For instance, the synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, often requires the construction of the adamantane cage itself, as classical alkene chemistry is not applicable. mdpi.comnih.gov
Table 1: Synthetic Approaches to Adamantane Scaffolds
| Synthetic Approach | Description | Key Features |
| C-H Functionalization | Direct modification of the adamantane C-H bonds, often at the bridgehead positions. researchgate.net | Selective introduction of functional groups. |
| Framework Construction | Building the adamantane cage from acyclic or cyclic precursors. mdpi.comnih.gov | Access to densely substituted and chiral derivatives. |
| Orthogonal Functionalization | Stepwise introduction of different functional groups to create multifunctional scaffolds. researchgate.net | Allows for the creation of complex molecular architectures. |
| Asymmetric Synthesis | Methods to produce enantiomerically pure chiral adamantane derivatives. mdpi.com | Crucial for applications in stereoselective processes. |
Role of Rigid Adamantane Frameworks in Supramolecular Chemistry Research
The rigid and well-defined structure of the adamantane cage makes it an excellent component in supramolecular chemistry, particularly in host-guest interactions. mdpi.comnih.gov The adamantyl group acts as a "lipophilic bullet," readily forming stable inclusion complexes with various macrocyclic hosts like cyclodextrins and cucurbiturils. nih.govdoi.org
This strong and predictable binding is driven by the hydrophobic effect and the complementary size and shape of the adamantane guest and the host's cavity. nih.govmdpi.com The association constants for adamantane-cyclodextrin complexes are typically in the range of 10³–10⁵ M⁻¹, indicating a strong interaction. nih.gov This predictable binding has been exploited in various applications, including the purification of products through supramolecular interactions and the development of responsive materials. mdpi.com
In the design of receptors, the adamantane cage can serve as a rigid backbone, pre-organizing the receptor molecule for binding to a specific guest. nih.gov Conversely, as a guest, adamantane's primary role is to enable preferential binding into a host molecule. nih.gov The orientation of the adamantyl unit within a larger molecule can be crucial; for example, in some structures, the adamantane moiety is nearly perpendicular to the rest of the molecule, leaving it sterically free for host-guest interactions. mdpi.com
The chirality of adamantane derivatives can also play a significant role in molecular recognition, allowing for enantioselective interactions with chiral hosts or guests. mdpi.com
Advanced Materials Science Applications of Adamantane Derivatives (e.g., high-performance polymers, semiconductor lithography resins)
The incorporation of adamantane derivatives into polymers and other materials can significantly enhance their physical and chemical properties. wikipedia.orgusm.edu The bulky and rigid nature of the adamantane cage leads to increased thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength in polymers. usm.edu These properties make adamantane-containing polymers suitable for applications as high-performance materials. usm.edu
One of the most significant applications of adamantane derivatives in materials science is in the field of semiconductor lithography. researchgate.netgoogle.comgoogle.com Adamantane-based molecules are used as photoresist materials for deep-UV (DUV), extreme ultraviolet (EUV), and electron beam (EB) lithography. researchgate.netrsc.org The alicyclic structure of adamantane provides the necessary transparency at these short wavelengths. researchgate.net
In chemically amplified resists, adamantane derivatives act as acid-labile protecting groups. Upon exposure to radiation, an acid is generated, which then cleaves the adamantyl group, leading to a change in solubility and the formation of the desired pattern. researchgate.net The structure of the adamantane derivative can be tuned to optimize the lithographic performance, including sensitivity and resolution. researchgate.net Adamantane-based molecular glass photoresists, which are non-polymeric, have also been developed to overcome some of the limitations of polymeric resists. google.comgoogle.com
Furthermore, adamantane's rigid three-dimensional structure has been utilized to create porous organic frameworks with high surface areas, which have potential applications in gas storage and separation. nih.gov
Table 2: Properties Enhanced by Adamantane Incorporation in Materials
| Property | Enhancement | Application Area |
| Thermal Stability | Increased | High-performance polymers usm.edu |
| Glass Transition Temperature (Tg) | Increased | High-performance polymers usm.edu |
| Mechanical Strength | Improved | High-performance polymers usm.edu |
| Transparency (at short wavelengths) | High | Semiconductor lithography researchgate.net |
| Etch Resistance | Good | Semiconductor lithography |
| Porosity | High surface area | Gas storage and separation nih.gov |
Utilization in Catalysis Research: Development of Ligands and Organocatalysts
The steric bulk and electron-donating properties of adamantyl groups have made them valuable components in the design of ligands for catalysis. sinocompound.comacs.org Adamantyl-containing phosphine (B1218219) ligands, in particular, have shown great promise in improving the efficiency and selectivity of various cross-coupling reactions, such as the Suzuki-Miyaura and C-N bond formation reactions. sinocompound.com
The significant steric hindrance provided by the adamantane scaffold can lead to highly active catalysts. sinocompound.com For example, tri(1-adamantyl)phosphine (PAd₃) is one of the most electron-releasing alkylphosphine ligands known, bridging the gap between traditional trialkylphosphines and N-heterocyclic carbenes. acs.org The use of such bulky ligands can lower the required catalyst loading, which is a significant advantage for industrial applications. sinocompound.com
Chiral adamantane derivatives are also being explored for the development of enantioselective catalysts. mdpi.com The rigid and well-defined chiral environment provided by these scaffolds can induce high levels of stereocontrol in catalytic transformations. rsc.org
Adamantane-based frameworks have also been used to create multinuclear metal complexes for catalysis. For instance, a tetra-substituted adamantane backbone has been used to synthesize tetranuclear palladium(II) complexes that exhibit catalytic activity. acs.org Furthermore, adamantane-based covalent organic frameworks (COFs) can act as supports for metal nanoparticles, creating stable and recyclable catalysts for reactions like hydrogenation. rsc.org
Development of Novel Polycyclic Systems using Adamantane as a Synthetic Building Block
The adamantane cage itself can serve as a starting point for the synthesis of more complex and novel polycyclic systems. wikipedia.org By leveraging the reactivity of the adamantane framework, chemists can construct larger, more intricate cage-like molecules. youtube.com
One approach involves the fusion of adamantane cages to produce higher diamondoids, such as diamantane and triamantane. wikipedia.org Another strategy is to use adamantane derivatives as precursors for ring-opening and subsequent cyclization reactions to form new polycyclic structures. For example, the treatment of an adamantane derivative can lead to a bicyclic intermediate, which can then be cyclized to form a different tricyclic system. youtube.com
The synthesis of adamantane-like cage compounds containing heteroatoms, such as phosphorus and sulfur, has also been reported. epa.gov These novel heterocyclic systems can exhibit unique chemical and physical properties. The use of adamantane as a building block provides a robust and predictable starting point for the construction of these complex three-dimensional architectures.
The development of such novel polycyclic systems is driven by the potential for new applications in materials science, medicine, and catalysis, where the unique shape, rigidity, and functionality of these molecules can be exploited.
Q & A
Q. What synthetic routes are optimal for preparing (5S,7R)-1-bromo-3-methyladamantane, and how can reaction conditions be optimized?
The synthesis of adamantane derivatives often employs Grignard reagents. For example, methylmagnesium bromide (1:3 molar ratio with brominated adamantane precursors) in ether at elevated temperatures (e.g., 100°C) yields high-purity products. However, reagent selection is critical: methylmagnesium iodide may introduce side products like adamantane due to competing elimination pathways . Purification via vacuum-phase chromatography (VPC) or column chromatography is recommended to separate stereoisomers or byproducts.
Q. How can researchers confirm the stereochemical configuration of this compound?
Advanced NMR techniques (e.g., ¹³C and ¹H NMR) are essential for resolving stereochemical ambiguities. For instance, coupling constants and NOE effects can distinguish axial vs. equatorial substituents on the adamantane cage. Additionally, X-ray crystallography or computational methods like quantum chemical ECD calculations (matching experimental and simulated spectra) provide definitive stereochemical assignments .
Q. What analytical methods are suitable for purity assessment of brominated adamantane derivatives?
High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is recommended. For example, MS analysis of this compound reveals isotopic patterns (m/z 242.0670 [100%] and 244.0650 [97.3%]) due to bromine’s natural abundance, aiding in compound identification .
Advanced Research Questions
Q. How do competing reaction pathways affect the yield of this compound during alkylation?
Grignard reactions with methylmagnesium bromide favor nucleophilic substitution, but steric hindrance in the adamantane framework can lead to elimination products. Kinetic studies (e.g., monitoring reaction progress via GC-MS) and adjusting solvent polarity (e.g., using THF instead of ether) may suppress side reactions. Contradictions in reported yields (e.g., 3:1 product mixtures with methylmagnesium iodide) highlight the need for reagent-specific optimization .
Q. What computational approaches predict the regioselectivity of bromination in methyl-substituted adamantanes?
Density functional theory (DFT) calculations can model the stability of brominated intermediates. For example, bromination at the 1-position of 3-methyladamantane is thermodynamically favored due to reduced steric strain compared to other positions. These models align with experimental data showing dominant 1-bromo-3-methyladamantane formation .
Q. How does the adamantane scaffold influence the biological activity of this compound derivatives?
The rigid adamantane structure enhances metabolic stability and binding affinity in drug candidates. For example, adamantyl-containing compounds like memantine derivatives show activity in neurological disorders. In vitro assays (e.g., receptor-binding studies using radiolabeled ligands) and molecular docking simulations can elucidate structure-activity relationships .
Q. What strategies mitigate challenges in enantiomeric resolution of this compound?
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC effectively separate enantiomers. Alternatively, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can isolate pure stereoisomers. These methods are critical for pharmacological studies requiring enantiopure compounds .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported yields of adamantane derivatives across studies?
Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent purity) is necessary. For example, Schleyer’s method for 1-methyladamantane synthesis was validated with >95% yields, but deviations may arise from trace moisture in reagents or temperature fluctuations . Cross-validation using multiple characterization techniques (NMR, MS, elemental analysis) ensures data reliability.
Q. Why do NMR spectra of adamantane derivatives sometimes show unexpected splitting patterns?
Dynamic effects, such as ring-flipping in the adamantane cage at room temperature, can average NMR signals. Low-temperature NMR (e.g., −40°C) or deuterated solvents like CD₂Cl₂ may resolve splitting caused by slow conformational exchange .
Methodological Recommendations
Q. What protocols ensure reproducibility in synthesizing stereochemically complex adamantanes?
- Use high-purity precursors (e.g., >97% brominated adamantane).
- Monitor reactions in real-time via in situ FTIR or Raman spectroscopy.
- Validate stereochemistry with X-ray crystallography or ECD calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
